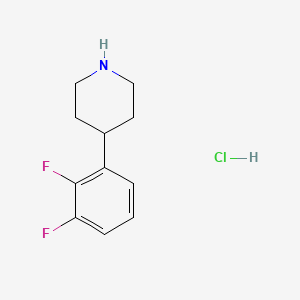

4-(2,3-Difluorophenyl)piperidine hydrochloride

Description

4-(2,3-Difluorophenyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a piperidine ring substituted with a 2,3-difluorophenyl group at the 4-position, with a hydrochloride counterion. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets, particularly in the central nervous system. The presence of fluorine atoms on the aromatic ring enhances metabolic stability, lipophilicity, and binding affinity through electronic effects .

Properties

IUPAC Name |

4-(2,3-difluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNYSAQZKUFZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C(=CC=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)piperidine hydrochloride typically involves the reaction of 2,3-difluoroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Difluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(2,3-Difluorophenyl)piperidine hydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorine vs.

- Positional Isomerism : The 2,3-difluoro configuration creates adjacent electronegative groups, influencing π-π stacking and dipole interactions in receptor binding. In contrast, 3,4-difluoro analogs (e.g., CAS 721958-67-4) exhibit para-substitution, altering steric and electronic profiles .

Pharmacological and Therapeutic Potential

- Dopamine Receptor Targeting : 4-(2,3-Dichlorophenyl)piperidine hydrochloride demonstrates β-arrestin-biased agonism at dopamine D2 receptors, suggesting utility in Parkinson’s disease or schizophrenia .

- GPR6 Modulation : The carbonyl-containing analog (4-[(2,5-difluorophenyl)carbonyl]piperidine hydrochloride) shows promise in preclinical studies for metabolic disorders due to its selective receptor targeting .

- Fluorine-Driven Stability: Fluorinated derivatives generally exhibit improved pharmacokinetic profiles, with 3,4-difluoro analogs showing notable stability under standard storage conditions .

Biological Activity

4-(2,3-Difluorophenyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different models, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a difluorophenyl group. The presence of fluorine atoms influences the compound's lipophilicity and binding affinity to biological targets, which may enhance its pharmacological properties.

1. Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

- Caspase Activation : Studies have demonstrated that the compound can activate caspase pathways, leading to programmed cell death in cancer cells. For instance, in MCF-7 breast cancer cells, treatment resulted in increased caspase-3 cleavage and p53 expression levels, indicating a shift towards apoptotic processes .

- Cell Cycle Arrest : The compound has also been reported to cause cell cycle arrest at the G1/S phase, inhibiting proliferation in cancerous cells .

2. Neuropharmacological Effects

Piperidine derivatives are known for their effects on neurotransmitter systems. Specifically:

- Acetylcholinesterase Inhibition : Compounds with piperidine moieties have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .

- Dopamine Receptor Modulation : There is evidence suggesting that piperidine derivatives can interact with dopamine receptors, potentially influencing mood and cognitive functions .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via caspases |

| A549 | 12.34 | Cell cycle arrest |

| SK-MEL-2 | 10.45 | Apoptotic pathway activation |

These results indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutics.

In Vivo Studies

While in vitro results are promising, further research is needed to validate these findings in vivo. Preliminary studies suggest that the compound may effectively reduce tumor growth in animal models; however, comprehensive studies are required to understand its pharmacokinetics and toxicity profiles.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.

- Piperidine Ring Modifications : Variations in the piperidine ring can alter the compound's interaction with biological targets and influence its pharmacological profile.

Case Studies

Several case studies highlight the therapeutic potential of piperidine derivatives:

- Cancer Treatment : A study involving a related piperidine derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages .

- Neurodegenerative Diseases : Another study explored the effects of a similar compound on cognitive function in animal models of Alzheimer’s disease, showing improvements in memory retention and reduced amyloid plaque formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.